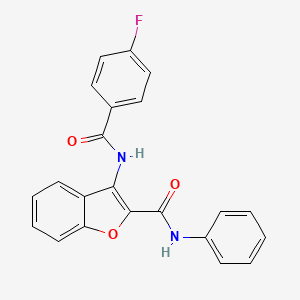

3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-fluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O3/c23-15-12-10-14(11-13-15)21(26)25-19-17-8-4-5-9-18(17)28-20(19)22(27)24-16-6-2-1-3-7-16/h1-13H,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEUASPDHBDUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of the 4-Fluorobenzamido Group: The 4-fluorobenzamido group can be introduced through an amide coupling reaction between 4-fluorobenzoic acid and an amine derivative of the benzofuran core.

Addition of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenylating agent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.

Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Anticoagulant Development :

3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide has been utilized in the design of novel anthranilamide-based inhibitors of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. The compound demonstrated significant FXa inhibitory activity with excellent selectivity over thrombin in in vitro studies, indicating its potential as a therapeutic agent for anticoagulation. -

Neuroprotective Effects :

Research has highlighted the neuroprotective and antioxidant properties of benzofuran derivatives. Compounds similar to 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide have shown protective effects against excitotoxic neuronal damage, suggesting potential applications in neurodegenerative diseases . -

Anticancer Activity :

The compound's structural features suggest potential anticancer properties. Benzofuran derivatives have been associated with inhibiting cancer cell proliferation, implying that 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide may serve as a lead compound for developing new anticancer drugs.

Organic Synthesis Applications

-

Synthesis of Heterocyclic Compounds :

The compound has been employed as a building block in synthesizing various heterocyclic compounds. Its unique structure allows for high efficiency and modularity in creating structurally diverse derivatives, which can be useful in pharmaceuticals and material sciences. -

Building Block for Complex Molecules :

In organic chemistry, 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide serves as a precursor for more complex molecular architectures, facilitating the development of novel compounds with tailored biological activities.

Table 1: Summary of Biological Activities

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide | Contains 4-fluorobenzamide | Anticancer, anticoagulant potential |

| N-(4-fluorophenyl)-3-methylbenzo[g]benzofuran-2-carboxamide | Methyl substitution | Varies based on substitution |

| N-methyl-N-phenylbenzofuran-2-carboxamide | Simpler structure | Less potent than fluorinated variants |

This table illustrates how structural modifications influence biological activity and potential applications, emphasizing the uniqueness of 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide within its class.

Case Study: Neuroprotective Mechanisms

In studies evaluating neuroprotective effects, compounds related to 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide were tested against NMDA-induced excitotoxicity. Results indicated that specific substitutions on the benzofuran moiety significantly enhanced neuroprotective action, positioning these compounds as promising candidates for further research in neuroprotection .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Substituent Variations at Position 3

Key Findings :

Variations in the Benzofuran Core

Key Findings :

Conformational and Vibrational Analysis

Studies on fluorobenzamido thioureas (e.g., 1-(4-(4-fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea) reveal that:

Biological Activity

3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including neuroprotective, antioxidant, and anticancer properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Name: 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide

- CAS Number: 887886-09-1

- Molecular Weight: Approximately 348.36 g/mol

Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit neuroprotective properties. A study synthesized various benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Although specific data on 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide was not detailed, related compounds showed significant neuroprotection at concentrations around 100 µM .

Antioxidant Activity

The compound's structure suggests potential antioxidant activity, which is critical in combating oxidative stress-related neuronal damage. Compounds with similar structures have been shown to scavenge free radicals and inhibit lipid peroxidation, indicating that 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide may possess similar capabilities .

The biological activity of 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide may involve:

- Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation: The compound may interact with various receptors involved in neurotransmission and cell signaling.

- Antioxidant Mechanism: By scavenging reactive oxygen species (ROS), it can reduce oxidative stress in neuronal cells.

Case Studies and Experimental Data

- Neuroprotective Study: In a related study involving benzofuran derivatives, compounds were tested for their ability to protect against NMDA-induced neuronal damage. Compounds with specific substitutions exhibited significant protective effects, suggesting that modifications to the benzofuran structure can enhance neuroprotection .

- Antioxidant Activity Assessment: A structure-activity relationship study indicated that certain substitutions on the benzofuran moiety enhanced antioxidant properties, leading to reduced oxidative damage in neuronal cells .

- Anticancer Activity Insights: Research on similar benzofuran compounds indicated their potential as SIRT1 activators, which play a role in cancer cell metabolism and survival . This suggests a pathway through which 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide could exert anticancer effects.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide | Neuroprotective, Antioxidant | Enzyme inhibition, ROS scavenging |

| Related Benzofuran Derivative | Neuroprotective | NMDA receptor antagonism |

| SIRT1 Activating Benzofuran | Anticancer | Modulation of metabolic pathways |

Q & A

Basic Research Questions

Q. What synthetic routes are established for 3-(4-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Synthesis Methodology : The compound can be synthesized via multi-step processes, including:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation .

- Step 2 : Transamidation or coupling reactions with 4-fluorobenzamide groups .

- Optimization Strategies :

- Use of continuous flow reactors to enhance scalability and reduce side reactions .

- Purification via column chromatography or recrystallization (e.g., from ethanol/chloroform mixtures) to improve yield (>80% reported in similar syntheses) .

Q. Which spectroscopic and crystallographic methods validate the compound’s structural integrity?

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks for fluorobenzamido (δ ~7.8–8.2 ppm for aromatic protons) and benzofuran carboxamide moieties .

- FTIR : Confirm amide bonds (C=O stretch ~1650–1700 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction (SHELX software) resolves bond lengths/angles and confirms stereochemistry .

Advanced Research Questions

Q. How does this compound modulate Aβ42 aggregation kinetics, and what assays quantify its neuroprotective effects?

- Aggregation Studies :

- Thioflavin T Assays : Monitor fibril formation via fluorescence (1.5–4.7-fold acceleration at 1–25 µM) .

- Electron Microscopy (EM) : Visualize elongated fibril structures under 1–25 µM treatment .

- Neuroprotection :

- HT22 Cell Viability Assays : Compound pre-treatment increases cell viability from ~20% (Aβ42-alone) to ~74% .

- ProteoStat Staining : Validate amyloid aggregate formation in neuronal cells .

Q. What computational approaches predict binding interactions with Aβ42 oligomers?

- Molecular Docking : Use AutoDock/Vina to model compound binding to Aβ42 pentamers, highlighting hydrophobic interactions with residues like Phe20 .

- ANS Binding Assays : Measure exposed hydrophobic surfaces (Δfluorescence intensity ~2.9–4.3-fold), correlating with aggregation propensity .

- MD Simulations : Assess stability of compound-oligomer complexes over 100 ns trajectories .

Q. How can structure-activity relationship (SAR) studies improve target selectivity for fluorinated benzofuran carboxamides?

- SAR Strategies :

- Analog Synthesis : Introduce substituents (e.g., Cl, CF3) at benzofuran or phenyl rings to probe steric/electronic effects .

- In Vitro Screening : Compare IC50 values across analogs using enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s targets) .

- Binding Affinity Tools :

- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics (KD values) with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.